BENGHE Foundational & Exploratory

Check Availability & Pricing

Spectroscopic data for Azelaoyl chloride (NMR,
IR, Mass Spec).

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Azelaoyl chloride

Cat. No.: B087186

A comprehensive analysis of the spectroscopic data for Azelaoyl chloride (Nonanedioyl
dichloride) is presented for researchers, scientists, and professionals in drug development. This
guide details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry
(MS) data, offering insights into the molecular structure and functional groups of this versatile
acylating agent.

Molecular Structure and Properties

Azelaoyl chloride, with the chemical formula CoH14CIl202, is the diacyl chloride derivative of
azelaic acid. It is a colorless to light yellow liquid utilized in the synthesis of polymers,
pharmaceuticals, and other organic compounds.[1]

Chemical Structure:

Molecular Weight: 225.11 g/mol [2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of
Azelaoyl chloride. Spectra are typically recorded in deuterated chloroform (CDCIs).

1H NMR Data

The proton NMR spectrum of Azelaoyl chloride is characterized by signals corresponding to
the different methylene groups in the aliphatic chain.
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Chemical Shift

Multiplicity Integration Assignment
(ppm)
) a-CH:z (adjacent to
~2.89 Triplet 4H
C=0)
~1.71 Multiplet 4H B-CH:
~1.39 Multiplet 4H y-CH:2
~1.35 Multiplet 2H 0-CH:

13C NMR Data

The carbon NMR spectrum provides information on the different carbon environments within

the molecule.

Chemical Shift (ppm)

Assignment

~173 C=0 (carbonyl)
~47 a-CH:2
~33 B-CH:
~29 y-CH2
~25 0-CH2

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in Azelaoyl chloride. The

spectrum is typically obtained from a neat liquid sample.
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Wavenumber (cm~?) Intensity Assignment

~1800 Strong C=0 stretch (Acyl chloride)
~2930 Medium C-H stretch (aliphatic)
~2850 Medium C-H stretch (aliphatic)
~1460 Medium C-H bend (aliphatic)

The strong absorption band around 1800 cm~1 is highly characteristic of the carbonyl group in
an acyl chloride.[3]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of Azelaoyl chloride. Electron ionization (El) is a common method used for analysis.

Molecular lon Peak (M*): m/z = 224 (corresponding to the exact mass)[4]

Key Fragment lons:

m/z Interpretation
189 M - CIJ*

153 [M - COCIJ*

55 Base Peak

41

The fragmentation pattern is consistent with the cleavage of the carbon-chlorine and carbon-
carbon bonds adjacent to the carbonyl groups.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

NMR Spectroscopy
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Instrumentation: A 500 MHz NMR spectrometer equipped with a broadband probe.

Sample Preparation: Approximately 10-20 mg of Azelaoyl chloride was dissolved in ~0.6
mL of deuterated chloroform (CDClIs) containing 0.03% (v/v) tetramethylsilane (TMS) as an
internal standard.

'H NMR Acquisition: Proton spectra were acquired using a standard single-pulse sequence.
Key parameters included a spectral width of 16 ppm, a relaxation delay of 1.0 s, an
acquisition time of 4.0 s, and 16 scans.

13C NMR Acquisition: Carbon spectra were acquired using a proton-decoupled pulse
sequence. Key parameters included a spectral width of 240 ppm, a relaxation delay of 2.0 s,
an acquisition time of 1.0 s, and 1024 scans.

Data Processing: The raw data was Fourier transformed, phase-corrected, and baseline-
corrected. Chemical shifts were referenced to the TMS signal at 0.00 ppm for *H and the
CDClIs solvent peak at 77.16 ppm for 3C.

IR Spectroscopy

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an
Attenuated Total Reflectance (ATR) accessory featuring a diamond crystal.

Sample Preparation: A small drop of neat Azelaoyl chloride was placed directly onto the
ATR crystal.

Data Acquisition: The spectrum was recorded over a range of 4000-400 cm~*. A background
spectrum of the clean, empty ATR crystal was acquired prior to the sample measurement. A
total of 32 scans were co-added at a resolution of 4 cm~1.

Data Processing: The resulting interferogram was Fourier transformed to produce the
infrared spectrum. The background spectrum was automatically subtracted from the sample
spectrum.

Mass Spectrometry

Instrumentation: A Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an
electron ionization (EIl) source.
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o Sample Preparation: A dilute solution of Azelaoyl chloride (1 mg/mL) was prepared in
dichloromethane.

e GC Conditions:

o

Column: HP-5ms (30 m x 0.25 mm, 0.25 ym film thickness) or equivalent.

[¢]

Injector Temperature: 250 °C.

[¢]

Oven Program: Initial temperature of 50 °C, held for 2 minutes, then ramped at 10 °C/min
to 280 °C and held for 5 minutes.

[¢]

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

[e]

Injection Volume: 1 pL with a split ratio of 50:1.
» MS Conditions:

o lon Source: Electron lonization (El) at 70 eV.

o Source Temperature: 230 °C.

o Mass Range: m/z 40-500.

o Scan Mode: Full scan.

o Data Processing: The acquired mass spectra were analyzed to identify the molecular ion and
characteristic fragment ions.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of
a chemical compound like Azelaoyl chloride.
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Caption: General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic data for Azelaoyl chloride (NMR, IR,
Mass Spec).]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b087186#spectroscopic-data-for-azelaoyl-chloride-
nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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